1-(2-(2-methoxyphenyl)-2-oxoethyl)-3-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one
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Overview
Description
1-(2-(2-methoxyphenyl)-2-oxoethyl)-3-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one is a synthetic organic compound that features a complex structure with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(2-methoxyphenyl)-2-oxoethyl)-3-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one typically involves multi-step organic reactions. A possible synthetic route could include:
Formation of the 2-methoxyphenyl-2-oxoethyl intermediate: This can be achieved through the reaction of 2-methoxybenzaldehyde with an appropriate reagent such as ethyl acetoacetate under basic conditions.
Synthesis of the 3-(thiophen-3-yl)-1,2,4-oxadiazole moiety: This can be synthesized by reacting thiophene-3-carboxylic acid hydrazide with an appropriate nitrile under acidic conditions.
Coupling of the intermediates: The final step involves coupling the two intermediates under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and other green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-(2-(2-methoxyphenyl)-2-oxoethyl)-3-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or a carboxyl group.
Reduction: The oxo group can be reduced to form a hydroxyl group.
Substitution: The thiophene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride can be used under anhydrous conditions.
Substitution: Electrophilic reagents such as bromine or nitric acid can be used under controlled conditions.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the methoxy group could yield 2-hydroxyphenyl-2-oxoethyl derivatives, while reduction of the oxo group could yield 2-hydroxyethyl derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential bioactive compound for studying enzyme interactions or cellular pathways.
Medicine: As a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: As a precursor for the synthesis of materials with specific properties, such as conductive polymers or advanced coatings.
Mechanism of Action
The mechanism of action of 1-(2-(2-methoxyphenyl)-2-oxoethyl)-3-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one would depend on its specific application. In a biological context, it could interact with specific enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
1-(2-(2-hydroxyphenyl)-2-oxoethyl)-3-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one: Similar structure with a hydroxyl group instead of a methoxy group.
1-(2-(2-methoxyphenyl)-2-oxoethyl)-3-(3-(furan-3-yl)-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one: Similar structure with a furan ring instead of a thiophene ring.
Uniqueness
The uniqueness of 1-(2-(2-methoxyphenyl)-2-oxoethyl)-3-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one lies in its specific combination of functional groups and heterocyclic rings, which can impart unique chemical and biological properties. This makes it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
1-[2-(2-methoxyphenyl)-2-oxoethyl]-3-(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)pyridin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O4S/c1-26-17-7-3-2-5-14(17)16(24)11-23-9-4-6-15(20(23)25)19-21-18(22-27-19)13-8-10-28-12-13/h2-10,12H,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXNHDHTWRHMJQC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)CN2C=CC=C(C2=O)C3=NC(=NO3)C4=CSC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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